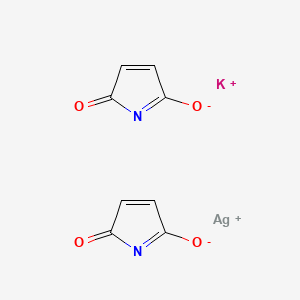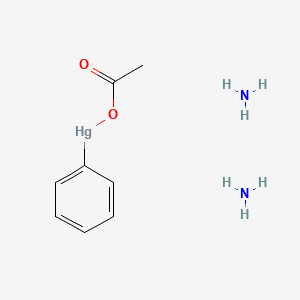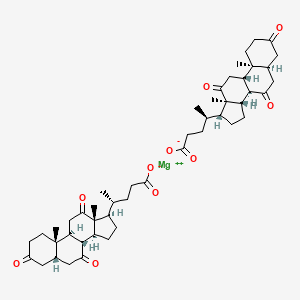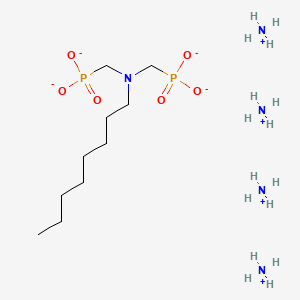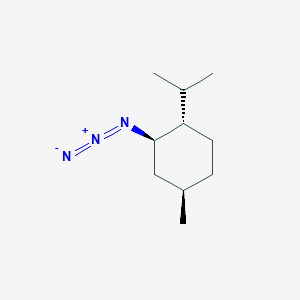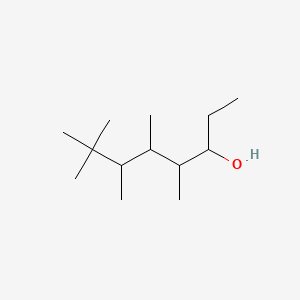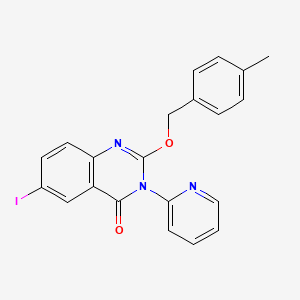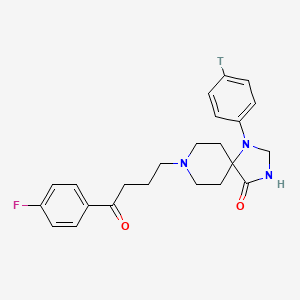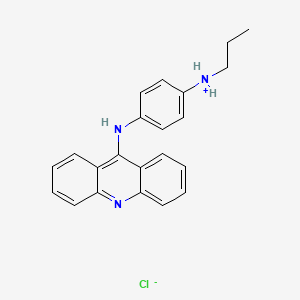
9-(p-(Propylamino)anilino)acridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(p-(Propylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Propylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with propylamine and aniline under specific conditions. The process begins with the preparation of the acridine core, followed by the introduction of the propylamino and anilino groups. Common reagents used in this synthesis include phosphorus oxychloride, aniline, and propylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
9-(p-(Propylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
9-(p-(Propylamino)anilino)acridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials for various applications.
作用機序
The mechanism of action of 9-(p-(Propylamino)anilino)acridine hydrochloride involves its interaction with nucleic acids, particularly DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for maintaining DNA integrity.
類似化合物との比較
Similar Compounds
9-Aminoacridine: Known for its use as a mutagen and antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Uniqueness
9-(p-(Propylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with biological molecules. Its propylamino and anilino groups provide additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
69242-88-2 |
|---|---|
分子式 |
C22H22ClN3 |
分子量 |
363.9 g/mol |
IUPAC名 |
[4-(acridin-9-ylamino)phenyl]-propylazanium;chloride |
InChI |
InChI=1S/C22H21N3.ClH/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,23H,2,15H2,1H3,(H,24,25);1H |
InChIキー |
YIYNOXMQYLQOBF-UHFFFAOYSA-N |
正規SMILES |
CCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


